Cyclotheonamide E2
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Overview
Description
Cyclotheonamide E2 is a natural product found in Theonella with data available.
Scientific Research Applications
Tryptase Inhibition and Potential Therapeutic Application
Cyclotheonamide E2, closely related to cyclotheonamides E4 and E5, has been identified as a potent inhibitor of human tryptase, a protease released from mast cells. Tryptase contributes to the inflammatory process in allergic diseases, including asthma. The inhibitory activity of cyclotheonamide E4 against human tryptase suggests a potential therapeutic application in treating allergic diseases such as asthma (Murakami et al., 2002).
Synthetic Methodologies
Research has been conducted on the total synthesis of cyclotheonamides E2 and E3. A key step in this synthesis involves the formation of the α-keto amide linkage by applying cyano ylide activation of a carboxyl group. This methodology is part of the broader synthesis strategies for cyclic peptide protease inhibitors (Wasserman & Zhang, 2002).
Another study on the total synthesis of cyclotheonamides E2 and E3 utilized the same cyano ylide methodology, highlighting its significance in the synthesis of such complex molecules (Wasserman & Zhang, 2002).
Novel Synthetic Approaches
Further research includes the development of new synthetic approaches. For instance, a formal total synthesis of cyclotheonamide C, related to E2, was achieved using a three-component Passerini reaction-amine deprotection-O,N-acyl migration strategy. This approach demonstrates innovation in peptide assembly and could potentially be adapted for this compound synthesis (Faure et al., 2009).
Properties
Molecular Formula |
C42H56N10O9 |
---|---|
Molecular Weight |
845 g/mol |
IUPAC Name |
N-[(2S)-1-[[(3S,7E,9S,12R,16S,19S)-12-[(2S)-butan-2-yl]-16-[3-(diaminomethylideneamino)propyl]-9-[(4-hydroxyphenyl)methyl]-2,6,11,14,15,18-hexaoxo-1,5,10,13,17-pentazabicyclo[17.3.0]docos-7-en-3-yl]amino]-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C42H56N10O9/c1-4-24(2)34-39(59)48-28(22-26-14-17-29(53)18-15-26)16-19-33(54)46-23-31(50-36(56)25(3)47-37(57)27-10-6-5-7-11-27)41(61)52-21-9-13-32(52)38(58)49-30(35(55)40(60)51-34)12-8-20-45-42(43)44/h5-7,10-11,14-19,24-25,28,30-32,34,53H,4,8-9,12-13,20-23H2,1-3H3,(H,46,54)(H,47,57)(H,48,59)(H,49,58)(H,50,56)(H,51,60)(H4,43,44,45)/b19-16+/t24-,25-,28+,30-,31-,32-,34+/m0/s1 |
InChI Key |
YSNKBNIOHORIHX-MSQPAANESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C(=O)N[C@H](/C=C/C(=O)NC[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)C(=O)N1)CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C=CC(=O)NCC(C(=O)N2CCCC2C(=O)NC(C(=O)C(=O)N1)CCCN=C(N)N)NC(=O)C(C)NC(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)O |
Synonyms |
cyclotheonamide E2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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